(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol
Description
Properties
IUPAC Name |
3,4-dihydro-1H-isochromen-1-ylmethanethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12OS/c12-7-10-9-4-2-1-3-8(9)5-6-11-10/h1-4,10,12H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGJPHYWSLJHCDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(C2=CC=CC=C21)CS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategies and Experimental Procedures
Cyclization-Based Approaches
Pictet-Spengler Cyclization
The benzopyran core can be constructed via Pictet-Sspengler reactions , leveraging amino alcohols and carbonyl compounds. For example:
- Intermediate synthesis : Starting from (R)-2-bromophenylalanine, functional group manipulations and Pictet-Spengler cyclization yield the trans-diastereomer of 3,4-dihydroisoquinoline derivatives.
- Thiol introduction : The hydroxymethyl group at C1 is converted to a thiol via a two-step process:
Acid-Catalyzed Cyclization
Aryl aldehydes or ketones can undergo cyclization with phenolic precursors under acidic conditions:
- Example : 2,4-dihydroxybenzaldehyde reacts with malonic acid derivatives in tert-butanol under reflux to form the benzopyran scaffold.
- Modification : Post-cyclization, the hydroxymethyl group is functionalized via Mitsunobu reactions using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3) with protected thiols (e.g., thioacetic acid).
Functionalization of Preexisting Benzopyran Intermediates
Hydroxymethyl to Thiol Conversion
A common strategy involves converting a preformed benzopyran-methanol derivative to the thiol:
- Activation : The alcohol is activated as a mesylate (using methanesulfonyl chloride) or tosylate (p-toluenesulfonyl chloride).
- Nucleophilic substitution : The leaving group is displaced by a sulfur nucleophile (e.g., NaSH or thiourea).
- Deprotection : If a protected thiol (e.g., thioacetate) is used, hydrolysis under basic conditions (NaOH/MeOH) yields the free thiol.
Grignard Addition
Grignard reagents can introduce thiol-containing side chains:
Solid-Phase Synthesis
For high-throughput applications, solid-phase parallel synthesis has been employed:
- Resin activation : Triflate resins are functionalized with benzopyran moieties.
- Thiol incorporation : Click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) introduces thiol groups via azide-functionalized linkers.
- Cleavage : Hydrofluoric acid (HF)/pyridine cleaves the product from the resin, yielding the target compound.
Key Experimental Data and Optimization
Trans-Diastereoselectivity Control
Thiol Protection and Deprotection
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Pictet-Spengler | High diastereoselectivity | Multi-step protection/deprotection | 65–75 |
| Mitsunobu Thiolation | Mild conditions, functional group tolerance | Requires stoichiometric PPh3/DEAD | 70–80 |
| Solid-Phase Synthesis | Scalability, parallelization | Specialized equipment needed | 50–60 |
Chemical Reactions Analysis
Types of Reactions
(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The methanethiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Bases like sodium hydroxide or potassium carbonate are often employed.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzopyran derivatives.
Scientific Research Applications
(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on substituent effects, synthesis, physicochemical properties, and spectral data using analogs from the provided evidence. Key compounds include pyran-2-one derivatives with benzoyl, methoxy, dichlorophenyl, and thioether groups (e.g., 8b , 8c , 14g ).
Physical Properties
- Thiol vs. Thioether : The target’s -SH group likely reduces melting point compared to 8b/8c (polar groups) but increases solubility in protic solvents. Thioethers (e.g., 14g ) exhibit higher stability but lower reactivity.
Spectroscopic Analysis
- ¹H NMR :
- 13C NMR : Thiol-bearing carbons in the target may show deshielding (~δ 25–35 for -CH₂SH) compared to 14g ’s thioether carbons (δ ~35–45) .
Elemental Analysis
- 14b (Butylamino derivative): Calcd/found C: 69.80/69.86; H: 6.37/6.52; N: 3.54/3.58 .
- Target compound : Expected S content ~11–13% (C₁₀H₁₂OS), requiring rigorous exclusion of oxygen during analysis to prevent disulfide formation.
Stability and Reactivity Considerations
- Thiol vs. Amine/Ether : The -SH group’s nucleophilicity and oxidation sensitivity distinguish it from 8b (methoxy) and 14b (amine). Thiols require inert atmospheres for storage, whereas ethers/amines are more stable .
- Synthetic Challenges : Free thiols may necessitate protective groups (e.g., trityl or acetyl) during synthesis, unlike thioethers (14g ) or amines (14b ) .
Biological Activity
(3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol is an organic compound characterized by its unique benzopyran structure combined with a thiol group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C10H12OS. Its structure includes a bicyclic framework consisting of a benzene ring fused to a pyran ring, with a methanethiol group that enhances its reactivity and biological potential .
Antioxidant Activity
Research indicates that the thiol group in this compound can scavenge free radicals, suggesting significant antioxidant properties . This activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases .
Anti-inflammatory Effects
Compounds with structural similarities to this compound have demonstrated anti-inflammatory effects . The mechanism may involve the inhibition of pro-inflammatory cytokines and pathways, although specific studies on this compound are still limited .
Antimicrobial Properties
The compound has shown potential antimicrobial activity , which is common among benzopyran derivatives. This could be attributed to its ability to disrupt microbial cell membranes or inhibit essential microbial enzymes .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
Target Interaction : The thiol group forms covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity and affecting biochemical pathways .
Specific Pathways : Recent studies suggest that this compound acts as an inhibitor of receptor-interacting serine/threonine-protein kinase 1 (RIPK1), modulating the necroptosis signaling pathway. This action may have implications in cell death regulation and inflammatory responses .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 3,4-Dihydro-2H-pyran | Benzopyran | Used as a protecting group in organic synthesis |
| 3,4-Dihydro-1H-2-benzopyran-1-one | Benzopyran | Lacks the thiol group; different reactivity |
| 3,4-Dihydro-3,3-diphenyl-1H-2-benzopyran-1-one | Benzopyran | Structurally similar but distinct chemical properties |
The uniqueness of this compound lies in its combination of the benzopyran structure with a methanethiol group, providing distinct chemical reactivity and biological properties compared to other benzopyran derivatives .
Case Studies and Research Findings
Recent studies have explored the bioactivities of benzopyrans derived from marine fungi, where significant bioactivity was observed among isolated compounds. For instance:
- Antitumor Activity : Approximately 33.9% of benzopyran compounds exhibited antitumor effects.
- Antibacterial Activity : About 32.7% demonstrated antibacterial properties.
These findings reinforce the potential for this compound to contribute to similar therapeutic areas .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for (3,4-Dihydro-1H-2-benzopyran-1-yl)methanethiol, and how do reaction conditions influence yield?
- Methodology : Synthesis of benzopyran-thiol derivatives often involves catalytic thiolation using hydrogen sulfide (H₂S) or methanethiol precursors. For example, K₂WO₄/alumina catalysts, which balance acid-base properties, enhance selectivity for thiolated products by suppressing dimethyl sulfide formation. Reaction temperatures between 300–360°C optimize methanol conversion (~47–56%) and selectivity (90–96%) . For benzopyran scaffolds, functionalization via allylic intermediates (e.g., Michael addition or nucleophilic substitution) with thiol groups is common, requiring inert atmospheres and controlled stoichiometry to avoid oxidation .
Q. How can spectroscopic techniques characterize the structural integrity of this compound?
- Methodology : Use ¹H/¹³C NMR to confirm the benzopyran scaffold (e.g., dihydro protons at δ 2.5–3.5 ppm and aromatic protons at δ 6.5–7.5 ppm). Mass spectrometry (HRMS) identifies molecular ions (e.g., [M+H]⁺ for C₁₀H₁₀OS at m/z 179.05). IR spectroscopy detects thiol (-SH) stretching vibrations (~2550 cm⁻¹) and carbonyl groups (~1700 cm⁻¹) in the benzopyran ring .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use NIOSH/EN 166-compliant PPE : face shields, nitrile gloves, and lab coats to prevent skin/eye contact. Ensure local exhaust ventilation to minimize inhalation. Store at -20°C in airtight containers to prevent degradation. Dispose via certified hazardous waste services due to acute toxicity (oral LD₅₀: Category 4) and skin irritation risks .
Advanced Research Questions
Q. How do acid-base properties of catalysts influence selectivity in thiolation reactions involving benzopyran derivatives?
- Methodology : Strong Lewis acid sites (e.g., Al₂O₃) increase methanol conversion but reduce thiol selectivity by promoting dimethyl sulfide formation. Alkali promoters (e.g., K₂WO₄) weaken acidity, enhancing methanethiol selectivity (up to 96%) at moderate conversion (~47%). Optimize catalyst supports (e.g., zeolites with controlled Si/Al ratios) to balance active site dispersion and basicity .
Q. What metabolic pathways interact with methanethiol derivatives, and how can these inform toxicity studies?
- Methodology : Methanethiol is metabolized by SELENBP1 oxidase , mutations of which cause systemic accumulation (linked to chronic halitosis). In vitro assays using human keratinocytes or murine models show reduced enzyme activity (≤5% of wild-type) when exposed to benzopyran-thiol analogs. Monitor urinary methanethiol sulfoxide (MTSO) as a biomarker for detoxification efficiency .
Q. What environmental persistence and atmospheric interactions are observed for methanethiol-containing compounds?
- Methodology : Methanethiol derivatives prolong atmospheric dimethyl sulfide (DMS) lifetimes by scavenging hydroxyl radicals, amplifying cloud condensation nuclei (CCN) production. Use GC-MS or PTR-MS to quantify oceanic emissions (e.g., Arctic vents: 0.1–2.3 nM). Hydrothermal vent studies reveal paradoxical methanethiol abundance in low-H₂ environments (3–5 µM at <200°C), suggesting abiotic synthesis via sulfide-carbon interactions .
Q. How can analytical challenges in detecting trace methanethiol derivatives be addressed?
- Methodology : Proton-transfer-reaction mass spectrometry (PTR-MS) achieves ppt-level sensitivity for volatile thiols. For non-volatiles, derivatize with pentafluorobenzyl bromide followed by GC-ECD analysis. In microbial studies, use ¹³C-labeled methanethiol to track assimilation pathways in Methylacidiphilum fumariolicum SolV, which exhibits a Ks of 0.1 µM and Vmax of 2.3 nmol·min⁻¹·mg⁻¹ .
Data Contradiction Analysis
Q. Why do methanethiol concentrations contradict predictions in hydrothermal vent studies?
- Key Findings : High methanethiol levels (3–5 µM) were found in low-H₂, low-temperature vents (<200°C), contrary to models predicting H₂-rich environments as primary sources. This suggests alternative pathways, such as thermochemical sulfate reduction (TSR) or abiotic CO₂/H₂S reactions under reducing conditions. Re-evaluate geochemical models to include pH and mineral catalysis (e.g., FeS surfaces) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
